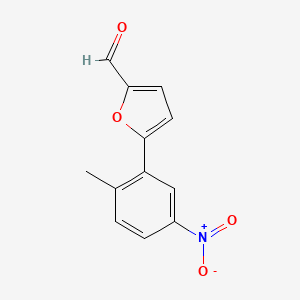

5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

Description

Significance of Aryl-Furan-2-carbaldehyde Derivatives in Heterocyclic Chemistry

Aryl-furan-2-carbaldehyde derivatives, a class to which 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde belongs, are highly valued as versatile building blocks in organic synthesis. researchgate.net These compounds serve as crucial starting materials for the construction of more complex, polyfunctionalized heterocyclic systems that often exhibit significant pharmacological properties. researchgate.netresearchgate.net The furan (B31954) moiety is a key component in numerous natural and synthetic compounds with a wide range of biological activities, including antimicrobial and antitumor properties. researchgate.net

The aldehyde functional group on the furan ring is a reactive center for various condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations. researchgate.netjocpr.com These reactions allow for the extension of the molecule's carbon framework and the introduction of new functional groups, leading to the synthesis of diverse scaffolds like chalcones and pyrazolines. jocpr.comresearchgate.net Furthermore, the synthesis of 5-aryl-2-furaldehydes is an active area of research, with modern methods focusing on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which provide efficient and mild routes to these valuable intermediates. researchgate.netnih.gov

Contextualizing the Nitroaryl and Furaldehyde Moieties within Chemical Synthesis Research

The chemical properties of this compound are largely dictated by the electronic and reactive nature of its two primary moieties: nitroaryl and furaldehyde.

The nitroaryl moiety is characterized by the presence of a nitro group (–NO₂) attached to an aromatic ring. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. nih.govwikipedia.org This property significantly influences the reactivity of the aromatic ring, deactivating it toward electrophilic substitution while facilitating nucleophilic aromatic substitution reactions. nih.govwikipedia.org Nitroaromatic compounds are fundamental intermediates in the chemical industry, serving as precursors for a vast number of products including pharmaceuticals, dyes, and agrochemicals. nih.govresearchgate.net A key transformation of the nitro group is its reduction to an amino group (–NH₂), which is a foundational step in the synthesis of anilines and other aromatic amines. nih.govresearchgate.net

The furaldehyde moiety , commonly known as furfural (B47365), is a renewable platform molecule typically derived from lignocellulosic biomass. csic.es It is distinguished by its high reactivity, stemming from both the aldehyde group and the furan ring. csic.esnih.gov The aldehyde group readily participates in a wide array of chemical reactions, as detailed in the table below. csic.esjmchemsci.com The furan ring itself can undergo reactions such as alkylation, hydrogenation, and nitration. csic.es Furfural is a key starting material for the industrial production of solvents like furfuryl alcohol and tetrahydrofuran (B95107) (THF), as well as various resins and fine chemicals. csic.es

| Reaction Type | Description | Product Example |

| Condensation | Reaction with active methylene (B1212753) compounds (e.g., Knoevenagel, Claisen-Schmidt). researchgate.netjocpr.com | Chalcones, Acrylates |

| Reduction | Hydrogenation of the aldehyde group to an alcohol. csic.es | Furfuryl Alcohol |

| Oxidation | Conversion of the aldehyde group to a carboxylic acid. csic.es | Furoic Acid |

| Reductive Amination | Reaction with ammonia (B1221849) or amines under reducing conditions to form amines. csic.es | Furfurylamine |

| Acetalization | Protection of the aldehyde group by reaction with an alcohol. jmchemsci.com | Furaldehyde acetals |

Overview of Current Research Trajectories Involving the Compound and Related Structures

While direct studies on this compound are limited, research on structurally related 5-aryl-2-furaldehydes provides insight into potential areas of investigation. Current research trajectories primarily focus on three areas:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to creating more efficient, sustainable, and high-yielding methods for synthesizing 5-aryl-furan derivatives. This includes the refinement of palladium-catalyzed cross-coupling reactions and the exploration of new catalytic systems. researchgate.netnih.gov Facile synthetic routes using organozinc reagents have also been developed to produce a wide range of 5-substituted 2-furaldehydes under mild conditions. nih.gov

Synthesis of Biologically Active Molecules: These compounds are frequently used as scaffolds to design and synthesize novel heterocyclic compounds with potential therapeutic applications. Research involves modifying the aryl and furan rings to modulate biological activity. For example, 5-arylfuran-2-carbaldehydes are reacted to form chalcones, morpholine (B109124) amides, and thioamides, which are then screened for antimicrobial and antifungal properties. jocpr.compensoft.net

Applications in Materials Science: The furan core, derivable from biomass, makes these compounds attractive for creating bio-based polymers and materials. csic.es Research explores the polymerization of furan derivatives to produce resins with desirable properties such as high thermal resistance and chemical stability. Additionally, some furan derivatives have been investigated for their potential as corrosion inhibitors. researchgate.net

The study of compounds like this compound and its analogs continues to be a fertile ground for discovery in synthetic chemistry, medicinal chemistry, and materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methyl-5-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-8-2-3-9(13(15)16)6-11(8)12-5-4-10(7-14)17-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOFZCOCXUBURF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 2 Methyl 5 Nitrophenyl 2 Furaldehyde

Established Synthetic Routes for the Core Structure

The construction of the 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde framework is accessible through several robust synthetic strategies. Palladium-catalyzed cross-coupling reactions represent the most contemporary and versatile approach, while older methods like Meerwein arylation also provide viable pathways.

Palladium catalysis has become a cornerstone in the synthesis of biaryl and heteroaryl compounds due to its efficiency, functional group tolerance, and generally mild reaction conditions. organic-chemistry.orgacs.orgnih.govacs.org

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium(0) complex. researchgate.netmdpi.com For the synthesis of this compound, this can be envisioned through two primary pathways:

Coupling of (2-methyl-5-nitrophenyl)boronic acid with 5-bromo-2-furaldehyde.

Coupling of (5-formylfuran-2-yl)boronic acid with a suitable halide, such as 2-bromo-1-methyl-4-nitrobenzene.

These reactions are known for their high yields and tolerance to a wide array of functional groups, making them suitable for complex molecules. mdpi.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the cross-coupling cycle |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Dioxane, Toluene, DMF, Water mixtures | Solubilizes reactants and facilitates the reaction |

| Temperature | 80-110 °C | Provides energy for catalytic turnover |

Direct C-H arylation has emerged as an efficient alternative to traditional cross-coupling, avoiding the need to pre-functionalize one of the coupling partners. organic-chemistry.org An efficient and regioselective method for the direct arylation of 2-furaldehyde at the 5-position using various aryl halides has been developed. acs.orgnih.govacs.org This approach employs a palladium catalyst, such as Palladium(II) chloride, under relatively mild conditions and is tolerant of diverse functional groups on the aryl halide. organic-chemistry.orgacs.org

Table 2: Key Parameters in Direct Palladium-Catalyzed Arylation of 2-Furaldehyde acs.org

| Parameter | Optimized Condition | Significance |

| Catalyst | PdCl₂ | Showed a nearly two-fold increase in conversion compared to Pd(OAc)₂. |

| Base | KOAc (Potassium Acetate) | Identified as the major factor influencing conversion, giving a nine-fold increase over organic bases like N,N-diisopropylethylamine. |

| Solvent | DMF, NMP | Polar aprotic solvents are typically effective. |

| Additives | Bu₄NBr | Can improve reaction efficiency. |

The Ullmann reaction, a classical copper-catalyzed method, provides another route for forming aryl-aryl or aryl-heteroaryl bonds. nih.govorganic-chemistry.org While it typically requires harsher conditions (high temperatures) than palladium-catalyzed reactions, modern developments with various ligands have enabled milder Ullmann-type couplings. nih.gov This method could potentially be used to couple an activated furan (B31954) derivative with a 2-methyl-5-nitrophenyl halide.

The Meerwein arylation is a radical-based reaction that involves the addition of an aryl diazonium salt to an electron-deficient alkene, often catalyzed by a copper salt. researchgate.netwikipedia.org This method is well-suited for the arylation of furan derivatives. researchgate.net To synthesize this compound, 2-methyl-5-nitroaniline (B49896) would first be converted into its corresponding diazonium salt using sodium nitrite (B80452) and a strong acid. This salt would then be reacted in situ with 2-furaldehyde in the presence of a catalyst like copper(II) chloride. researchgate.netnih.gov The reaction proceeds via the generation of an aryl radical which then attacks the electron-rich 5-position of the furan ring. wikipedia.org

While the above methods functionalize a pre-existing furan ring, it is also possible to construct the substituted furan ring itself.

Feist-Benary Synthesis : This is a classic method for synthesizing furans by reacting α-halo ketones with the enolate of a β-dicarbonyl compound. wikipedia.orgambeed.com To produce a precursor for the target molecule, one might react a β-dicarbonyl compound with an appropriately substituted α-halo ketone, followed by further chemical modifications to install the aldehyde and aryl groups. However, this is a less direct approach compared to the arylation of 2-furaldehyde. deepdyve.com

1,4-Diketone Dehydration (Paal-Knorr Synthesis) : The Paal-Knorr synthesis is a straightforward method for preparing furans by the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. Constructing the specific 1,4-dicarbonyl precursor required for this compound would be a significant synthetic challenge, making this route less common for such targets.

Palladium-Catalyzed Cross-Coupling Reactions

Functional Group Interconversions on this compound

Once the core structure is synthesized, its chemical reactivity can be exploited through various functional group interconversions. The primary reactive sites are the aldehyde and the nitro group.

The aldehyde group is highly versatile. It can undergo:

Oxidation : Conversion to a carboxylic acid using standard oxidizing agents.

Reduction : Conversion to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride (B1222165). imperial.ac.uk

Condensation Reactions : Reaction with amines or hydrazines to form imines (Schiff bases), oximes, or hydrazones. For instance, derivatization with various hydrazine (B178648) reagents is a common strategy for the analysis of related compounds like 5-nitro-2-furaldehyde (B57684). bohrium.comnih.gov

The nitro group is also a key site for derivatization:

Reduction : The nitro group can be selectively reduced to an amine (amino group) using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., Sn, HCl). vanderbilt.edu This resulting aniline (B41778) derivative opens up a vast field of subsequent chemistry, including diazotization, acylation, and alkylation, allowing for the synthesis of a wide range of new derivatives.

These interconversions allow for the systematic modification of the molecule's properties and the synthesis of a library of related compounds for further research.

Transformations of the Aldehyde Moiety

The aldehyde group is one of the most reactive sites on the this compound molecule, readily undergoing oxidation, reduction, and condensation reactions.

Oxidative Derivatization

The aldehyde group of aryl-furan compounds can be oxidized to the corresponding carboxylic acid. While specific studies on the oxidation of this compound are not detailed, the transformation is a standard procedure in organic chemistry. Analogous conversions, such as the enzymatic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 5-formyl-2-furancarboxylic acid (FFCA) and subsequently to 2,5-furandicarboxylic acid (FDCA), demonstrate the susceptibility of the furan-2-carbaldehyde moiety to oxidation. nih.govnih.gov

Common laboratory reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Milder oxidants can also be employed to achieve this conversion while minimizing side reactions. wikipedia.org A typical reaction would convert the formyl group into a carboxyl group, yielding 5-(2-Methyl-5-nitrophenyl)-2-furancarboxylic acid. This derivative introduces a new functional handle for further synthetic elaborations, such as esterification or amidation.

Reductive Derivatization

The aldehyde can be selectively reduced to a primary alcohol, yielding [5-(2-Methyl-5-nitrophenyl)-2-furyl]methanol. This transformation is typically achieved through catalytic hydrogenation or by using chemical reducing agents. Studies on the reduction of furfural (B47365) to furfuryl alcohol are well-documented, providing a clear precedent for this reaction. mdpi.com Common conditions include hydrogenation over platinum, palladium, or nickel-based catalysts. mdpi.com Alternatively, hydride reagents such as sodium borohydride (NaBH₄) can be used for a mild and selective reduction of the aldehyde without affecting the nitro group. This resulting furfuryl alcohol is a versatile intermediate for synthesizing ethers, esters, and halides.

Condensation Reactions (e.g., Knoevenagel, Hydrazone Formation)

The electrophilic carbon of the aldehyde group readily reacts with nucleophiles in condensation reactions, providing a powerful tool for carbon-carbon and carbon-nitrogen bond formation.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. For example, the reaction of a similar compound, 5-phenyl-2-furaldehyde, with active methylene compounds like methyl cyanoacetate (B8463686) proceeds under Knoevenagel conditions to yield acrylate (B77674) derivatives. researchgate.net This creates a new, conjugated system extending from the furan ring.

Hydrazone Formation: The reaction of this compound with hydrazine or its derivatives (e.g., phenylhydrazine, semicarbazide) leads to the formation of stable hydrazones. This is a common derivatization for aldehydes and ketones. The reaction proceeds via nucleophilic addition to the carbonyl group followed by dehydration. This method is widely used to create derivatives with potential biological activities.

| Reaction Type | Reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Methyl Cyanoacetate | Sodium Ethoxide in Ethanol | Methyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate |

| Hydrazone Formation | Hydrazine Hydrate | Acidic or neutral conditions | This compound hydrazone |

| Hydrazone Formation | Semicarbazide | Mild acid | This compound semicarbazone |

Modifications of the Nitro Group

The aromatic nitro group is a versatile functional group that can be readily reduced to various other nitrogen-containing functionalities. The most common transformation is its reduction to a primary amine, which would yield 5-(5-Amino-2-methylphenyl)-2-furaldehyde. This reaction significantly alters the electronic properties of the aromatic ring, converting the strongly electron-withdrawing nitro group into the electron-donating amino group.

Several methods are available for this reduction:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a clean and efficient method.

Metal/Acid Reduction: Classic methods involve the use of metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) in the presence of Pd/C can also effect the reduction.

The resulting aniline derivative is a key intermediate for synthesizing amides, sulfonamides, and diazonium salts, the latter of which can be converted into a wide array of other functional groups (e.g., -OH, -CN, -X).

Reactions Involving the Aromatic Ring (e.g., Electrophilic Substitution)

Further electrophilic substitution on the disubstituted phenyl ring of this compound is governed by the directing effects of the existing substituents: the methyl group (-CH₃) and the nitro group (-NO₂).

The methyl group is an activating, ortho-, para- director, while the nitro group is a strongly deactivating, meta- director. uwosh.edustackexchange.com In the 2-methyl-5-nitrophenyl arrangement, the directing effects of both groups reinforce each other.

The methyl group at position 2 directs incoming electrophiles to positions 4 and 6 (ortho) and position 5 (para, already substituted).

The nitro group at position 5 directs incoming electrophiles to positions 1, 3 (ortho, substituted), and 4, 6 (meta).

Preparation of Related Aryl-Furan Building Blocks

The synthesis of 5-aryl-2-furaldehydes, such as the title compound, is often achieved through modern cross-coupling reactions, which provide an efficient means of forming the key aryl-furan bond. The Suzuki-Miyaura coupling is a particularly powerful and widely used method. thieme-connect.comnih.gov

This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. There are two primary strategies to construct the 5-aryl-2-furaldehyde skeleton:

Reaction of a 5-halo-2-furaldehyde (e.g., 5-bromo-2-furaldehyde) with an appropriately substituted arylboronic acid (e.g., 2-methyl-5-nitrophenylboronic acid).

Reaction of a 5-formyl-2-furylboronic acid with an aryl halide (e.g., 2-bromo-1-methyl-4-nitrobenzene).

These reactions are valued for their high tolerance of various functional groups, allowing for the direct coupling of complex fragments. thieme-connect.comnih.gov One-pot procedures have been developed where a furylboronic acid is generated in situ and immediately used in the Suzuki coupling step, streamlining the synthesis. thieme-connect.com

| Furan Component | Aryl Component | Catalyst System (Typical) | Product |

|---|---|---|---|

| 5-Bromo-2-furaldehyde | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-2-furaldehyde |

| 5-Formyl-2-furylboronic acid | Aryl Bromide | Pd(OAc)₂, PPh₃, K₂CO₃ | 5-Aryl-2-furaldehyde |

| 2-(Diethoxymethyl)-5-bromofuran | Arylboronic Acid | PdCl₂(dppf), Base | 5-Aryl-2-furaldehyde (after deprotection) |

Synthesis of 5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic Acid and Analogues

The synthesis of 5-phenyl-furan-2-carboxylic acids represents a crucial step in the preparation of various derivatives, including the parent aldehyde. These syntheses often employ modern cross-coupling reactions to form the key carbon-carbon bond between the furan ring and the phenyl group. Analogous compounds, such as 5-(4-nitrophenyl)furan-2-carboxylic acid and methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, have been prepared using established procedures like the Suzuki coupling and Meerwein arylation. mdpi.commdpi.comunimi.it

One prominent method is the Suzuki coupling reaction. mdpi.com This involves the reaction of a furan derivative, such as methyl 5-bromofuran-2-carboxylate, with a substituted phenylboronic acid. For example, the synthesis of methyl 5-(4-nitrophenyl)furan-2-carboxylate is achieved by coupling methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride and a base such as sodium carbonate. mdpi.com The resulting ester is then hydrolyzed, typically under basic conditions with sodium hydroxide (B78521), to yield the final carboxylic acid product. mdpi.com

Another effective strategy is the Meerwein arylation. mdpi.comunimi.it This reaction is suitable for synthesizing compounds like methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate. The process begins with the formation of a diazonium salt from an aniline precursor, such as 2-fluoro-4-nitroaniline, by treating it with sodium nitrite and hydrochloric acid at low temperatures. mdpi.comunimi.it This diazonium salt is then reacted with methyl 2-furoate in the presence of a copper salt, like copper(II) chloride, to yield the desired 5-arylated furan ester. mdpi.comunimi.it

The table below summarizes synthetic approaches for analogues of 5-(2-methyl-5-nitrophenyl)furan-2-carboxylic acid.

| Target Compound | Starting Materials | Key Reagents/Catalyst | Reaction Type | Reference |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | Methyl 5-bromofuran-2-carboxylate, (4-Nitrophenyl)boronic acid | Pd(PPh₃)₂Cl₂, Na₂CO₃, then NaOH for hydrolysis | Suzuki Coupling | mdpi.com |

| Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate | 2-Fluoro-4-nitroaniline, Methyl 2-furoate | NaNO₂, HCl, CuCl₂ | Meerwein Arylation | mdpi.comunimi.it |

Synthesis of Acyl Chloride Intermediates

Acyl chlorides are highly reactive intermediates valuable for the synthesis of esters, amides, and other carboxylic acid derivatives. The conversion of a 5-aryl-furan-2-carboxylic acid to its corresponding acyl chloride, such as 5-(2-nitrophenyl)furan-2-carbonyl chloride, is a standard and essential transformation in organic synthesis. guidechem.com

A common and direct method for preparing acyl chlorides from carboxylic acids involves the use of chlorinating agents. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently employed for this purpose. The carboxylic acid is typically heated with an excess of the chlorinating agent, often in an inert solvent, to produce the acyl chloride, with gaseous byproducts that are easily removed.

Alternatively, certain furan-2-carbonyl chlorides can be synthesized directly from furan aldehydes. For instance, 5-(chloromethyl)furan-2-carbonyl chloride can be produced from its precursor aldehyde, 5-(chloromethyl)furfural (CMF), by reacting it with tert-butyl hypochlorite. rsc.orgresearchgate.net This method provides a pathway to the acyl chloride without first isolating the carboxylic acid. This class of intermediates is crucial for producing a variety of fine chemicals and functional materials. rsc.org

The following table lists several nitrophenyl-substituted furan-2-carbonyl chloride intermediates that have been documented.

| Compound Name | CAS Number | Molecular Formula | Reference |

| 5-(2-Nitrophenyl)furan-2-carbonyl chloride | 61941-88-6 | C₁₁H₆ClNO₄ | guidechem.com |

| 5-(3-Nitrophenyl)furan-2-carbonyl chloride | 61941-87-5 | C₁₁H₆ClNO₄ | guidechem.com |

| 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride | 380871-34-1 | C₁₁H₅Cl₂NO₄ | guidechem.comchemicalbook.com |

| 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride | 381178-60-5 | C₁₂H₈ClNO₄ | guidechem.com |

Chemical Reactivity and Transformation Mechanisms of 5 2 Methyl 5 Nitrophenyl 2 Furaldehyde

Reaction Pathways of the Furaldehyde Core

The furaldehyde core of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde is central to its reactivity, undergoing transformations characteristic of both the furan (B31954) ring and the aldehyde group.

The aldehyde group is susceptible to a variety of nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org These reactions typically involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation yields an alcohol. Common nucleophilic additions include reactions with Grignard reagents to form secondary alcohols, and the Wittig reaction to produce alkenes. The aldehyde can also undergo condensation reactions, such as the Knoevenagel condensation with active methylene (B1212753) compounds. researchgate.net

The furan ring , being an electron-rich aromatic system, is prone to electrophilic substitution reactions. However, its aromaticity is less pronounced than that of benzene, making it susceptible to ring-opening reactions under certain conditions. wikipedia.org The presence of the electron-withdrawing 5-(2-Methyl-5-nitrophenyl) substituent deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. Nevertheless, reactions such as nitration, halogenation, and sulfonation can potentially occur, primarily at the less sterically hindered 3- and 4-positions of the furan ring.

Under acidic conditions, the furan ring can undergo hydrolysis, leading to the formation of a 1,4-dicarbonyl compound through a ring-opening mechanism. wikipedia.org The stability of the furan ring is also influenced by the solvent environment. acs.orgresearchgate.netresearchgate.net

Role of the Nitroaryl Substituent in Reactivity

The 2-methyl-5-nitrophenyl substituent significantly modulates the reactivity of the furaldehyde core through its electronic effects. The nitro group is a strong electron-withdrawing group, both by resonance and inductive effects. This deactivates the phenyl ring towards electrophilic substitution and directs incoming electrophiles to the meta-position relative to the nitro group.

This electron-withdrawing effect has two main consequences for the furaldehyde core:

Increased Electrophilicity of the Aldehyde: The nitroaryl group enhances the partial positive charge on the carbonyl carbon of the aldehyde, making it more susceptible to nucleophilic attack.

Deactivation of the Furan Ring: The electron-withdrawing nature of the substituent reduces the electron density of the furan ring, making it less reactive towards electrophilic substitution reactions.

Solvent and pH Effects on Compound Stability and Reaction Kinetics

The stability and reactivity of this compound are expected to be significantly influenced by the solvent and the pH of the medium.

Solvent Effects: The choice of solvent can influence reaction rates and even alter reaction pathways. acs.orgresearchgate.net For instance, polar protic solvents can stabilize charged intermediates formed during nucleophilic addition to the aldehyde group, potentially accelerating these reactions. In the context of furan ring stability, the solvent can play a role in mediating ring-opening reactions. researchgate.net The catalytic hydrogenation of furfural (B47365) derivatives has shown that the solvent can modify selectivity, with different solvents favoring the formation of different products. acs.org

pH Effects: The pH of the reaction medium is a critical factor, particularly for the stability of the furan ring. In strongly acidic solutions, the furan ring is susceptible to protonation, which can initiate ring-opening hydrolysis to form a 1,4-dicarbonyl compound. wikipedia.orgmdpi.com In alkaline media, furaldehyde derivatives can undergo the Cannizzaro reaction if they lack an alpha-hydrogen, which is the case for 5-substituted 2-furaldehydes. However, the aldehyde group can also participate in other base-catalyzed reactions. The stability of nitrofuran derivatives, a class to which this compound belongs, has been shown to be pH-dependent. nih.govnih.gov

Mechanistic Studies of Specific Derivatization Reactions

Specific derivatization reactions of this compound would primarily target the reactive aldehyde group. These reactions are often employed for analytical purposes, such as enhancing detection in chromatographic methods.

One common derivatization reaction is the formation of hydrazones by reacting the aldehyde with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine). This reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen of the hydrazine acts as a nucleophile, attacking the carbonyl carbon. The resulting intermediate then eliminates a molecule of water to form the stable hydrazone derivative.

Similarly, oximes can be formed by reaction with hydroxylamine, and semicarbazones by reaction with semicarbazide. These reactions follow a similar nucleophilic addition-elimination pathway.

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR analysis identifies the chemical environment of all hydrogen atoms in a molecule. A ¹H NMR spectrum for 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde would provide critical information, including the chemical shift (δ) in parts per million (ppm), the integration (number of protons), and the splitting pattern or multiplicity (e.g., singlet, doublet, triplet) for each unique proton. The coupling constants (J values) would reveal connectivity between adjacent protons.

No specific experimental ¹H NMR data, such as chemical shifts or coupling constants for this compound, were found in the conducted searches.

A hypothetical data table for this analysis would appear as follows:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | Data not available | Data not available | Data not available | Data not available |

| Furan-H3 | Data not available | Data not available | Data not available | Data not available |

| Furan-H4 | Data not available | Data not available | Data not available | Data not available |

| Phenyl-H3 | Data not available | Data not available | Data not available | Data not available |

| Phenyl-H4 | Data not available | Data not available | Data not available | Data not available |

| Phenyl-H6 | Data not available | Data not available | Data not available | Data not available |

| Methyl-H | Data not available | Data not available | Data not available | Data not available |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum, with its chemical shift indicating its electronic environment (e.g., aldehyde, aromatic, methyl carbon).

Specific experimental ¹³C NMR chemical shift data for this compound could not be located in the search results.

A representative data table for this analysis is shown below:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehyde-C | Data not available |

| Furan-C2 | Data not available |

| Furan-C3 | Data not available |

| Furan-C4 | Data not available |

| Furan-C5 | Data not available |

| Phenyl-C1 | Data not available |

| Phenyl-C2 | Data not available |

| Phenyl-C3 | Data not available |

| Phenyl-C4 | Data not available |

| Phenyl-C5 | Data not available |

| Phenyl-C6 | Data not available |

| Methyl-C | Data not available |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the complete structure. For a molecule like this, which may exhibit rotational restriction (conformational isomers or atropisomers) due to the bond between the phenyl and furan (B31954) rings, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insight into the through-space proximity of protons, helping to define its preferred three-dimensional conformation.

No studies applying advanced NMR techniques to the stereochemical or conformational analysis of this compound were identified.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The experimentally measured exact mass would be compared to the calculated theoretical mass for the chemical formula of this compound (C₁₂H₉NO₄).

Specific High-Resolution Mass Spectrometry data confirming the exact mass of this compound was not found in the available literature.

A typical HRMS data presentation would be:

Calculated m/z for [M+H]⁺ (C₁₂H₁₀NO₄⁺): 232.0604

Found m/z: Data not available

ESI-MS is a soft ionization technique commonly used to generate ions of moderately polar molecules with minimal fragmentation. In an ESI-MS experiment, this compound would typically be observed as a protonated molecular ion [M+H]⁺ or as an adduct with a cation like sodium [M+Na]⁺.

No specific ESI-MS results or spectra for this compound were identified in the performed searches.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is produced that acts as a molecular fingerprint. For "this compound," the IR spectrum is expected to display a series of absorption bands that confirm the presence of its key structural features: the aldehyde group, the nitro group, the substituted phenyl and furan rings, and the methyl group.

The analysis would reveal a strong absorption band characteristic of the carbonyl (C=O) stretching of the aldehyde group, typically observed in the region of 1680-1700 cm⁻¹. The presence of the aldehydic C-H bond would be confirmed by one or two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹.

The nitro (NO₂) group is identifiable by two distinct and strong stretching vibrations: the asymmetric stretch usually appearing between 1500-1570 cm⁻¹ and the symmetric stretch found in the 1300-1370 cm⁻¹ range. Aromatic character, from both the furan and nitrophenyl rings, is evidenced by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-O-C stretching of the furan ring is also expected to produce a distinct band, typically around 1020-1250 cm⁻¹.

The table below outlines the expected characteristic IR absorption bands for "this compound" based on established group frequencies.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aldehyde C-H | Stretch | 2720, 2820 | Weak |

| Methyl C-H | Stretch | 2850 - 2960 | Medium |

| Aldehyde C=O | Stretch | 1680 - 1700 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Nitro N=O | Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro N=O | Symmetric Stretch | 1300 - 1370 | Strong |

| Furan C-O-C | Stretch | 1020 - 1250 | Strong |

| Nitro C-N | Stretch | 800 - 900 | Medium |

X-ray Crystallography (SC-XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of a molecule's connectivity and stereochemistry by mapping electron density to reveal exact atomic positions, bond lengths, and bond angles.

As of this writing, a search of publicly accessible crystallographic databases has not revealed a solved crystal structure for "this compound." However, were such a study to be conducted, it would yield invaluable data. A successful crystallographic analysis would provide:

Unambiguous Structural Confirmation: Absolute validation of the atomic connectivity.

Conformational Details: The precise dihedral angle between the furan and nitrophenyl rings, which is a critical aspect of its three-dimensional shape.

Intermolecular Interactions: Detailed insight into how the molecules pack in the solid state, revealing non-covalent interactions such as hydrogen bonds or π-π stacking that influence the material's bulk properties.

Precise Molecular Geometry: High-precision measurements of all bond lengths and angles, allowing for comparison with theoretical models.

The table below summarizes the type of crystallographic data that would be obtained from an SC-XRD experiment.

| Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed between three connected atoms. |

| Dihedral Angles (°) | The rotational angle between planes defined by sets of atoms. |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a crucial technique for verifying the empirical and molecular formula of a synthesized compound. It determines the mass percentages of the constituent elements—carbon (C), hydrogen (H), and nitrogen (N)—which are then compared against the theoretically calculated values derived from the proposed chemical formula.

For "this compound," the molecular formula is C₁₂H₉NO₄, corresponding to a molecular weight of 231.21 g/mol . The theoretical elemental composition is calculated from this formula. An experimental analysis of a pure sample is expected to yield percentages that are in close agreement (typically within ±0.4%) with these theoretical values, thereby confirming the compound's stoichiometric purity.

The table below presents the calculated theoretical elemental composition for the compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass Contribution ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 144.132 | 62.36% |

| Hydrogen | H | 1.008 | 9.072 | 3.93% |

| Nitrogen | N | 14.007 | 14.007 | 6.06% |

| Oxygen | O | 15.999 | 63.996 | 27.68% |

| Total | C₁₂H₉NO₄ | - | 231.21 | 100.00% |

Theoretical and Computational Chemistry of 5 2 Methyl 5 Nitrophenyl 2 Furaldehyde

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties with high accuracy.

Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry for predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the optimal, lowest-energy three-dimensional arrangement of atoms.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Furaldehyde Derivative (5-nitro-2-furaldehyde oxime) Calculated by DFT/B3LYP/6-311++G(d,p). nih.gov

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C2-C3 | 1.36 |

| C4-C5 | 1.44 |

| O1-C2 | 1.37 |

| C5-N1 | 1.47 |

| O2-N1 | 1.22 |

| O1-C2-C3 | 110.5 |

| C3-C4-C5 | 106.3 |

| C4-C5-N1 | 121.8 |

Note: This data is for an analogous compound and serves to illustrate the type of information obtained from DFT calculations.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com In computational studies of related nitroaromatic compounds, the HOMO is often localized on the electron-rich furan (B31954) ring, while the LUMO is concentrated on the electron-withdrawing nitrophenyl group. This distribution suggests that the molecule is susceptible to charge transfer interactions, which are crucial for its reactivity. nih.gov

Table 2: Exemplary Frontier Molecular Orbital Energies and Related Parameters for a Nitrofuran Derivative. nih.gov

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.01 |

| LUMO Energy | -3.25 |

| HOMO-LUMO Energy Gap | 3.76 |

Note: This data is for an analogous compound, 5-nitro-2-furaldehyde (B57684) oxime, and is presented for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and intramolecular interactions within a molecule. It provides a detailed picture of the bonding and antibonding orbitals and the energetic stabilization resulting from electron delocalization, known as hyperconjugative interactions. nih.gov

The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The ESP map is colored to indicate different potential values: red regions represent negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). ajchem-a.com

For 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde, the ESP map would likely show negative potential around the oxygen atoms of the aldehyde and nitro groups, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the aromatic rings would likely exhibit a positive potential.

Prediction and Analysis of Spectroscopic Data

Computational methods can also predict various types of spectra, which can then be compared with experimental data to confirm the molecular structure and assign vibrational modes.

Theoretical calculations, typically using DFT, can predict the infrared (IR) and Raman vibrational frequencies of a molecule. These calculated spectra are invaluable for interpreting experimental spectroscopic data. By comparing the calculated frequencies with the observed peaks in experimental IR and Raman spectra, each peak can be assigned to a specific vibrational mode of the molecule (e.g., stretching, bending, or twisting of specific bonds). niscpr.res.in

Often, the calculated harmonic frequencies are scaled by an empirical factor to better match the anharmonicity of real vibrations. ajchem-a.com Studies on similar molecules like 5-methylfurfural (B50972) and various nitrobenzaldehydes have demonstrated excellent agreement between scaled theoretical vibrational wavenumbers and experimental values. niscpr.res.inresearchgate.net This allows for a detailed and reliable assignment of the vibrational spectra, providing a deeper understanding of the molecule's structural dynamics.

Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Compound (4-nitrobenzaldehyde). niscpr.res.in

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311++G(d,p)) |

|---|---|---|---|

| C=O stretch | 1708 | - | 1722 |

| NO₂ symmetric stretch | 1354 | 1354 | 1350 |

| Aromatic C-H stretch | 3108 | 3108 | 3105 |

| Aldehyde C-H stretch | 2858 | 2858 | 2785 |

Note: This data is for an analogous compound and is intended to exemplify the correlation between experimental and computational spectroscopy.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic absorption spectra of molecules by calculating their excited states. For compounds similar to this compound, such as other nitrophenyl derivatives, the TD-DFT method is employed to predict the ultraviolet-visible (UV-Vis) absorption bands. rsc.orgdntb.gov.ua The analysis typically involves calculating the energies of electronic transitions between molecular orbitals (MOs), such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The methodology allows for the assignment of observed experimental absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. rsc.org For aromatic and conjugated systems like furaldehydes, the long-wavelength absorption bands in the UV-Vis spectrum are often attributed to π → π* transitions, which can involve an intramolecular charge transfer. rsc.org While specific TD-DFT calculations for this compound are not extensively detailed in the available literature, the approach remains a standard and reliable tool for predicting and interpreting the electronic spectra of such nitroaromatic compounds. researchgate.netresearchgate.net

Thermodynamic Property Calculations and Isomeric Comparisons

The thermodynamic properties of this compound and its isomers are crucial for understanding their stability and behavior in various processes. Experimental and computational studies on closely related isomers, specifically 5-(2-nitrophenyl)-furan-2-carbaldehyde, 5-(3-nitrophenyl)-furan-2-carbaldehyde, and 5-(4-nitrophenyl)-furan-2-carbaldehyde, provide a basis for isomeric comparison.

Determination of Enthalpies of Formation and Sublimation

The standard molar enthalpies of formation (ΔfH°m) in the crystalline state are determined experimentally using combustion bomb calorimetry. researchgate.netresearchgate.netlpnu.ua From the energy of combustion, the enthalpy of combustion is calculated, which in turn is used to derive the enthalpy of formation.

The standard molar enthalpies of sublimation (ΔgcrH°m) are determined from the temperature dependence of saturated vapor pressure, measured by the Knudsen effusion method. nih.govnih.gov This value represents the energy required for the compound to transition from a solid to a gaseous state. The data for the non-methylated isomers at 298.15 K are presented below.

Table 1: Enthalpies of Combustion, Sublimation, and Formation for 5-(nitrophenyl)-furan-2-carbaldehyde Isomers at 298.15 K

| Compound | Standard Molar Enthalpy of Combustion (cr) (kJ·mol⁻¹) | Standard Molar Enthalpy of Sublimation (kJ·mol⁻¹) | Standard Molar Enthalpy of Formation (cr) (kJ·mol⁻¹) | Standard Molar Enthalpy of Formation (g) (kJ·mol⁻¹) |

|---|---|---|---|---|

| 5-(2-nitrophenyl)-furan-2-carbaldehyde | -5079.1 ± 2.4 | 105.2 ± 5.7 | -175.7 ± 2.9 | -70.5 ± 6.4 |

| 5-(3-nitrophenyl)-furan-2-carbaldehyde | -5069.9 ± 3.1 | 127.9 ± 2.9 | -184.9 ± 3.6 | -57.0 ± 4.6 |

| 5-(4-nitrophenyl)-furan-2-carbaldehyde | -5062.9 ± 2.6 | 131.4 ± 2.4 | -191.9 ± 3.2 | -60.5 ± 4.0 |

Data sourced from Dibrivnyi V., et al. (2015). researchgate.netnih.gov

Vapor Pressure Studies

Vapor pressure is a key thermodynamic property, and its dependence on temperature is determined using the Knudsen effusion method. scispace.com The experimental data are processed using the method of least squares and are typically presented in the form of the Clapeyron-Clausius equation: ln(P/Pa) = A + B/T, where P is the vapor pressure, T is the temperature, and A and B are constants. nih.gov These constants are used to calculate the standard enthalpies of sublimation.

Table 2: Coefficients of the Clapeyron-Clausius Equation for 5-(nitrophenyl)-furan-2-carbaldehyde Isomers

| Compound | Phase Transition | Temperature Range (K) | A | -B (K) |

|---|---|---|---|---|

| 5-(2-nitrophenyl)-furan-2-carbaldehyde | cr → g | 326.6 - 361.9 | 34.3 ± 1.9 | 12658 ± 689 |

| 5-(3-nitrophenyl)-furan-2-carbaldehyde | cr → g | 384.0 - 422.0 | 38.91 ± 0.76 | 15383 ± 350 |

| 5-(4-nitrophenyl)-furan-2-carbaldehyde | cr → g | 399.0 - 432.0 | 38.19 ± 0.69 | 15806 ± 289 |

Data sourced from Dibrivnyi V., et al. (2015). researchgate.netnih.gov

Heat Capacity and Gibbs Free Energy Calculations

Heat capacities for the solid (C°p,m,cr) and liquid (C°p,m,l) states can be calculated using additive methods. nih.gov These values, along with enthalpies and entropies of sublimation, are essential for calculating the standard Gibbs free energy of sublimation (ΔgcrG°m). The Gibbs free energy indicates the spontaneity of the sublimation process under standard conditions.

Table 3: Thermodynamic Functions of Sublimation for 5-(nitrophenyl)-furan-2-carbaldehyde Isomers at 298.15 K

| Compound | ΔgcrH°m (kJ·mol⁻¹) | ΔgcrS°m (J·mol⁻¹·K⁻¹) | ΔgcrG°m (kJ·mol⁻¹) |

|---|---|---|---|

| 5-(2-nitrophenyl)-furan-2-carbaldehyde | 105.2 ± 5.7 | 189 ± 16 | 48.9 ± 10.6 |

| 5-(3-nitrophenyl)-furan-2-carbaldehyde | 127.9 ± 2.9 | 227.7 ± 6.3 | 60.0 ± 4.8 |

| 5-(4-nitrophenyl)-furan-2-carbaldehyde | 131.4 ± 2.4 | 221.7 ± 5.7 | 65.3 ± 4.1 |

Data sourced from Dibrivnyi V., et al. (2015). researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Methodology and Structural Descriptors)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity or toxicity of chemical compounds based on their molecular structures. mdpi.com For nitroaromatic compounds (NACs), QSAR models are developed to evaluate toxic effects by establishing a mathematical relationship between the compound's structure-derived features (descriptors) and its activity. mdpi.com

The general methodology involves several key steps:

Data Set Collection: A set of molecules with known activities (e.g., toxicity values like LD₅₀) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the set. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity.

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

For NACs, the toxicity is often linked to mechanisms like nitroreduction and interactions with biological macromolecules. mdpi.com Therefore, the descriptors used in QSAR models are chosen to represent the structural features that govern these interactions.

Derivation of Electronic and Steric Parameters from Molecular Structure

The predictive ability of a QSAR model depends heavily on the chosen molecular descriptors, which are categorized mainly as electronic and steric parameters.

Electronic Parameters: These descriptors quantify the electronic properties of the molecule, which are critical for its reactivity and interaction with biological targets. For nitroaromatic compounds, key electronic descriptors include:

Hydrophobicity: Often represented by the octanol/water partition coefficient (LogKow), which influences the compound's transport and distribution in biological systems. mdpi.com

Electrostatic Properties: Descriptors such as partial atomic charges, dipole moments, and molecular electrostatic potential describe how the molecule interacts with charged or polar species.

Quantum Chemical Descriptors: These are derived from quantum mechanics calculations and include the energy of the HOMO and LUMO, the HOMO-LUMO gap, and parameters related to the ease of nitroreduction, which is a crucial step in the metabolic activation of many NACs. mdpi.com

Steric Parameters: These descriptors describe the size and shape of the molecule, which are important for its ability to fit into an enzyme's active site or a receptor's binding pocket. They include:

Van der Waals Volume and Surface Area: These parameters quantify the space occupied by the molecule.

Topological Indices: These are numerical values derived from the graph representation of the molecule, encoding information about its size, shape, and degree of branching.

3D-QSAR Descriptors: Methods like Comparative Molecular Field Analysis (CoMFA) generate steric and electrostatic field values around the molecules, providing a 3D representation of their properties. mdpi.com

By correlating these derived parameters with biological activity, QSAR models provide valuable insights into the mechanisms of action and can be used to predict the properties of new or untested compounds like this compound.

Correlation of Structural Features with Modulatory Effects on Biological Targets (in vitro, non-clinical)

The specific molecule, this compound, is a member of the nitrofuran class of compounds, which are characterized by a furan ring bearing a nitro group. The biological activity of this class is intrinsically linked to the electronic and structural properties of the molecule. While direct in vitro studies on this compound are not extensively documented in publicly available literature, a substantial body of research on structurally related nitrophenyl-furan derivatives allows for the extrapolation of key structure-activity relationships (SAR). These studies provide a framework for understanding how the individual structural components—the 5-nitrofuran core, the phenyl ring, and the substituents on the phenyl ring (a methyl and a nitro group)—likely contribute to the molecule's potential modulatory effects on various biological targets.

The biological activity of nitrofuran derivatives is often attributed to the enzymatic reduction of the nitro group, which can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules. researchgate.netresearchgate.net Quantitative structure-activity relationship (QSAR) studies on various nitrofuran analogues have consistently highlighted the essential role of the nitro group for activities such as antibacterial and antitubercular effects. nih.govaimspress.com The electronic properties of other substituents on the furan and any attached phenyl rings can significantly modulate this activity.

The presence of a nitrophenyl group attached to the furan ring is a common feature in many biologically active compounds. The position of the nitro group on the phenyl ring, as well as the presence of other substituents, plays a crucial role in determining the compound's biological profile.

In the case of this compound, the phenyl ring is substituted with both a methyl group and a nitro group. The relative positions of these groups (methyl at position 2 and nitro at position 5) influence the electronic distribution and steric hindrance of the molecule, which in turn can affect its binding affinity to biological targets.

The furan ring itself is a versatile scaffold in medicinal chemistry, known to be present in numerous compounds with diverse pharmacological activities. ijabbr.com The 2-furaldehyde moiety, in particular, serves as a reactive component that can participate in various chemical reactions, including the formation of Schiff bases and other derivatives, which often exhibit enhanced biological effects.

Studies on 5-nitro-2-furaldehyde have indicated that the aldehyde group at the 2-position is crucial for its inhibitory activities. researchgate.net Modification of this group, for example, by replacing it with a carboxyl group, has been shown to significantly reduce its biological efficacy. researchgate.net This suggests that the aldehyde functionality is likely a key pharmacophoric feature for interaction with biological targets.

The 5-nitrofuran scaffold is a well-established pharmacophore for antimicrobial agents. The mechanism of action is generally believed to involve the reduction of the nitro group by bacterial nitroreductases to form reactive cytotoxic species that can damage bacterial DNA and other macromolecules. researchgate.netresearchgate.net QSAR studies on nitrofuran derivatives have shown that electronic factors, described by the Hammett substituent constant (sigma), are significant predictors of antibacterial activity. nih.gov

While specific data for this compound is not available, the general principles of nitrofuran antibacterial activity would apply. The presence of the 5-nitro group on the furan ring is a primary requirement. The substitution pattern on the phenyl ring would then modulate this activity.

| Compound Analogue | Target Organism | Activity (e.g., MIC, IC50) | Key Structural Features |

|---|---|---|---|

| 5-R-substituted (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones | Staphylococcus aureus | IC50 values are influenced by electronic properties of R | 5-nitrofuran core, varied R group on benzofuranone |

| 5-R-substituted (E)-1-(2-hydroxyphenyl)-3-(5-nitrofuryl)-2-propen-1-ones | Caulobacter crescentus | Activity correlates with Hammett constant of R | 5-nitrofuran core, varied R group on phenyl ring |

| 5-nitrofuran-2-yl derivatives with thiosemicarbazide (B42300) side chain | Mycobacterium tuberculosis H37Rv | MIC values as low as 0.22 µM | 5-nitrofuran core, thiosemicarbazide moiety |

Several furan and nitrofuran derivatives have been investigated for their potential as anticancer agents. The cytotoxic effects are often linked to the induction of apoptosis and cell cycle arrest. The specific substitution patterns on the furan and any associated aromatic rings are critical for determining the potency and selectivity against different cancer cell lines.

For example, furan-based derivatives have been designed and evaluated for their cytotoxic activity against various cancer cell lines, with some compounds showing potent antiproliferative effects. nih.gov In studies of related compounds, the presence of a nitrophenyl group has been associated with significant cytotoxicity. For instance, certain 4-thiazolidinone (B1220212) derivatives bearing a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene moiety have shown promising anticancer activity. semanticscholar.org

The table below summarizes the in vitro anticancer activity of some furan and nitrophenyl derivatives, which can provide insights into the potential activity of this compound.

| Compound Analogue | Cancer Cell Line | Activity (e.g., GI50, IC50) | Key Structural Features |

|---|---|---|---|

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI-60 cell line panel | Mean GI50 of 1.57 µM | 4-nitrophenyl group, thiazolidinone core |

| Furan-2-carboxamide derivative | Various human cancer cell lines | Potent cytotoxic activities (e.g., IC50 = 2.9 nM for NCI-H460) | Furan group with specific substitutions |

| 5-Aminopyrazole derivatives with phenyl substituents | Breast Cancer (T-47D) | Growth inhibition at 10 µM | Substituted phenyl rings |

Role As a Chemical Building Block and Precursor Chemistry

Design and Synthesis of Novel Heterocyclic Systems Incorporating the Aryl-Furaldehyde Moiety

The inherent reactivity of the aldehyde group and the diene character of the furan (B31954) ring in 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde make it an excellent starting material for constructing various heterocyclic scaffolds. These heterocycles are of great interest in medicinal chemistry due to their diverse biological activities.

Formation of Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from aldehyde precursors is a well-established strategy in heterocyclic chemistry. niscpr.res.inorganic-chemistry.orgjchemrev.com For this compound, a common pathway to a 2,5-disubstituted 1,3,4-oxadiazole would involve a multi-step sequence.

Initially, the aldehyde can be oxidized to the corresponding carboxylic acid, 5-(2-methyl-5-nitrophenyl)furan-2-carboxylic acid. This acid is then converted to its hydrazide derivative, 5-(2-methyl-5-nitrophenyl)furan-2-carbohydrazide, by reacting it with hydrazine (B178648) hydrate. asianpubs.org The resulting carbohydrazide (B1668358) is a key intermediate which can undergo cyclization with various reagents. For instance, reaction of the hydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) would yield an unsymmetrical 2,5-disubstituted 1,3,4-oxadiazole. niscpr.res.in

Alternatively, the carbohydrazide can be treated with carbon disulfide in a basic medium to form a dithiocarbazate salt, which upon acidification and subsequent oxidative cyclization can lead to the formation of a 5-(5-(2-methyl-5-nitrophenyl)furan-2-yl)-1,3,4-oxadiazole-2-thiol. jchemrev.comasianpubs.org This thiol derivative can be further functionalized. A general scheme for these transformations is presented below.

Table 1: Proposed Synthesis of 1,3,4-Oxadiazole Derivatives

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | This compound | Oxidizing Agent | e.g., KMnO₄ | 5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid |

| 2 | 5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid | Hydrazine Hydrate | Heat | 5-(2-Methyl-5-nitrophenyl)furan-2-carbohydrazide |

| 3a | 5-(2-Methyl-5-nitrophenyl)furan-2-carbohydrazide | R-COOH | POCl₃, Heat | 2-(Aryl)-5-(5-(2-methyl-5-nitrophenyl)furan-2-yl)-1,3,4-oxadiazole |

Synthesis of Thiadiazole Derivatives

Similar to oxadiazoles, 1,3,4-thiadiazole (B1197879) derivatives are accessible from this compound. ijpcbs.comnih.gov The key intermediate for many thiadiazole syntheses is a thiosemicarbazone. This is readily prepared by the condensation of the starting aldehyde with thiosemicarbazide (B42300). sbq.org.br

The resulting 1-((5-(2-methyl-5-nitrophenyl)furan-2-yl)methylene)thiosemicarbazide can then undergo oxidative cyclization to yield a 2-amino-1,3,4-thiadiazole (B1665364) derivative. sbq.org.brresearchgate.net Various oxidizing agents can be employed for this transformation, such as ferric chloride or hydrogen peroxide. This synthetic approach provides a direct route to amino-functionalized thiadiazoles, which are valuable for further chemical modifications.

Another route involves the conversion of the aforementioned 5-(2-methyl-5-nitrophenyl)furan-2-carbohydrazide intermediate into a thiosemicarbazide by reaction with an isothiocyanate. Subsequent acid-catalyzed cyclization of this thiosemicarbazide derivative would furnish a 2,5-disubstituted 1,3,4-thiadiazole. researchgate.net

Table 2: Proposed Synthesis of 1,3,4-Thiadiazole Derivatives

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | This compound | Thiosemicarbazide | Acid catalyst, EtOH | 1-((5-(2-methyl-5-nitrophenyl)furan-2-yl)methylene)thiosemicarbazide |

Preparation of Chalcone Structures

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their wide range of biological activities. jchemrev.comnih.govchemrevlett.com The most common and straightforward method for the synthesis of chalcones is the Claisen-Schmidt condensation. wikipedia.orgnih.gov This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative. jchemrev.comnih.gov

In this context, this compound can react with various substituted and unsubstituted acetophenones in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent to yield the corresponding chalcones. nih.govresearchgate.net The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the furaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of chalcones.

Table 3: Potential Chalcone Derivatives from this compound

| Reactant 1 | Reactant 2 (Acetophenone Derivative) | Catalyst | Product Name |

|---|---|---|---|

| This compound | Acetophenone | NaOH or KOH | 1-Phenyl-3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)prop-2-en-1-one |

| This compound | 4-Methoxyacetophenone | NaOH or KOH | 1-(4-Methoxyphenyl)-3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)prop-2-en-1-one |

| This compound | 4-Chloroacetophenone | NaOH or KOH | 1-(4-Chlorophenyl)-3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)prop-2-en-1-one |

Synthesis of Morpholine (B109124) Derivatives

Morpholine and its derivatives are important structural motifs in many biologically active compounds. The synthesis of morpholine amides from 5-aryl-2-furoic acids has been reported. pensoft.net A similar strategy can be applied starting from this compound.

The initial step would be the oxidation of the aldehyde to 5-(2-methyl-5-nitrophenyl)furan-2-carboxylic acid. This carboxylic acid can then be converted to the corresponding acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride, 5-(2-methyl-5-nitrophenyl)furan-2-carbonyl chloride, is a reactive intermediate that can readily undergo acylation with morpholine. pensoft.netresearchgate.net The reaction is typically carried out in an inert solvent, such as dioxane, at room temperature to afford the desired 4-(5-(2-methyl-5-nitrophenyl)furan-2-carbonyl)morpholine. pensoft.netresearchgate.net

Table 4: Proposed Synthesis of a Morpholine Derivative

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | This compound | Oxidizing Agent | e.g., KMnO₄ | 5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid |

| 2 | 5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid | Thionyl Chloride | Heat | 5-(2-Methyl-5-nitrophenyl)furan-2-carbonyl chloride |

Application in the Development of Advanced Materials

The furan ring is a bio-based platform chemical that has garnered significant attention as a renewable alternative to petroleum-derived building blocks for the synthesis of polymers. The presence of the furan moiety in this compound suggests its potential utility in the field of materials science.

Polymeric Materials Research

Derivatives of furan, such as 5-hydroxymethylfurfural (B1680220) (HMF), have been explored for the synthesis of a variety of polymers, including polyesters, polyamides, and polyurethanes. The furan ring can also participate in Diels-Alder reactions, which can be utilized for creating cross-linked and self-healing polymers.

While direct polymerization of this compound might be challenging, its derivatives could serve as valuable monomers. For instance, reduction of the aldehyde group to a hydroxymethyl group would yield (5-(2-methyl-5-nitrophenyl)furan-2-yl)methanol. This di-functional molecule, with a hydroxyl group and the potential for further functionalization on the aromatic rings, could be a monomer for step-growth polymerization. For example, it could be used in the synthesis of polyesters through condensation with a dicarboxylic acid.

Furthermore, the furan moiety itself can be exploited. The Diels-Alder reaction between the furan ring and a dienophile, such as a maleimide, can be used to form thermoreversible cross-links in polymers. A polymer chain containing the 5-(2-methyl-5-nitrophenyl)furan-2-yl moiety could be cross-linked with a bismaleimide (B1667444) to create a network polymer. The reversible nature of this reaction could impart self-healing properties to the material. Research in this area is ongoing, with the aim of developing sustainable polymers from biomass-derived furan compounds.

Photoactive and Optoelectronic Material Precursors

While direct studies on this compound for photoactive and optoelectronic applications are not extensively documented, the inherent electronic characteristics of its structural components suggest significant potential in this area. The molecule combines an electron-donating furan ring with a strongly electron-withdrawing nitrophenyl group, a classic "push-pull" system. This arrangement is a common design strategy for creating molecules with large second-order nonlinear optical (NLO) properties. NLO materials are crucial for applications in optical data storage, signal processing, and telecommunications. researchgate.netrsc.orgjhuapl.edu

The synthesis of related 5-aryl-2,2'-bithiophenes, which are analogous in structure, has been explored for the development of NLO materials. researchgate.net This suggests that this compound could similarly serve as a precursor for molecules with significant hyperpolarizabilities. The aldehyde functional group provides a convenient handle for extending the conjugation and incorporating other moieties to fine-tune the optical properties.

Furthermore, furan-containing conjugated polymers have been investigated for their promising optoelectronic properties, including high fluorescence and solubility, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netinformaticsjournals.co.innih.gov The incorporation of the nitrophenyl group into such a polymer backbone, derived from this compound, could enhance the electron-accepting character of the resulting material, which is beneficial for charge separation in photovoltaic devices.

The general class of organic photochromic materials, which reversibly change color upon exposure to light, often relies on the isomerization of molecular structures. labinsights.nlnih.govfrontiersin.orgnih.govresearchgate.net The extended π-system of this compound could be functionalized to create derivatives capable of such photo-switching behavior, making it a potential precursor for smart materials and molecular switches.

Precursor in Organic Synthesis Towards Complex Molecular Architectures

The aldehyde functionality of this compound is a gateway for its use as a building block in the synthesis of a wide variety of complex molecular architectures, particularly heterocyclic compounds. researchgate.net

One of the most powerful applications of aryl aldehydes in constructing complex molecules is through multicomponent reactions (MCRs). nih.govresearchgate.netresearchgate.net These reactions allow for the formation of intricate structures in a single step from three or more starting materials. 5-Aryl-2-furaldehydes are known to be effective substrates in the Biginelli reaction, a well-known MCR that produces dihydropyrimidinones. osi.lvwikipedia.orgillinois.eduorganic-chemistry.orgbohrium.com These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. By employing this compound in a Biginelli-type reaction, it is possible to synthesize complex molecules incorporating the arylfuran moiety. osi.lvbohrium.com

The reactivity of the aldehyde group also allows for its participation in various condensation reactions. For instance, the Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), can be used to extend the conjugated system of the molecule. researchgate.net This reaction is a fundamental step in the synthesis of more complex structures and functional materials.

Furthermore, 5-aryl-2-furaldehydes can be used to synthesize fused heterocyclic systems. For example, they can react with 2-methyl-substituted benzazoles to form 2-[2-(5-aryl-2-furyl)ethenyl]-1,3-benzazoles, which are of interest as organic luminophores and optical bleaching agents. researchgate.net The aldehyde can also be transformed into other functional groups, such as arylsulfonylhydrazones, which can then undergo further reactions to create different molecular frameworks. researchgate.net

The versatility of 5-aryl-2-furaldehydes as precursors is further highlighted by their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a variety of substituents onto the furan or aryl ring, thus providing access to a wide range of derivatives with tailored properties. researchgate.netnih.gov

Below is a table summarizing the potential synthetic transformations of this compound based on the known reactivity of related 5-aryl-2-furaldehydes.

| Reaction Type | Reactants | Product Class | Potential Application |

| Biginelli Reaction | Ethyl acetoacetate, Urea/Thiourea | Dihydropyrimidinones | Medicinal Chemistry |

| Knoevenagel Condensation | Malononitrile, Ethyl Cyanoacetate | Furylacrylates | Synthesis of Dyes, Polymers |

| Wittig Reaction | Phosphonium Ylides | Stilbene Analogs | Organic Electronics |

| Reductive Amination | Amines, Reducing Agent | Secondary/Tertiary Amines | Pharmaceutical Intermediates |

| Synthesis of Benzazoles | 2-Methylbenzazoles | Arylfurylethenyl Benzazoles | Organic Luminophores |

Advanced Mechanistic Studies of 5 2 Methyl 5 Nitrophenyl 2 Furaldehyde and Its Derivatives

Investigations into Molecular Recognition and Binding Interactions (in vitro)

Understanding how 5-(2-methyl-5-nitrophenyl)-2-furaldehyde and its derivatives interact with biological macromolecules is fundamental to deciphering their mechanism of action. These investigations provide insights into the initial molecular recognition events that trigger downstream biological effects.

While specific experimental binding studies on this compound are not extensively documented, in silico molecular docking simulations and experimental data on structurally related nitrophenyl and furaldehyde derivatives offer valuable insights into their potential protein-ligand interactions. Molecular docking studies on similar nitroaromatic compounds have shown that the nitro group is often crucial for binding, forming hydrogen bonds or electrostatic interactions with amino acid residues in enzyme active sites. For instance, studies on nitrophenyl-containing inhibitors of various enzymes indicate that the nitro group can interact with positively charged or polar residues, anchoring the ligand within the binding pocket.

Derivatives of furaldehyde have been shown to form covalent bonds with proteins, particularly with lysine (B10760008) residues, through the formation of Schiff bases. This type of covalent modification can lead to irreversible inhibition of enzyme activity. The aldehyde functional group of the furan (B31954) ring is highly reactive and can engage in nucleophilic addition reactions with amino acid side chains like the primary amine of lysine.

Computational models predict that derivatives of this compound likely bind to hydrophobic pockets in target proteins, with the methyl and nitrophenyl groups contributing to van der Waals and π-π stacking interactions. The furan ring itself can also participate in stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. The specific orientation and binding affinity would be dictated by the substitution pattern on the phenyl ring and any modifications to the furaldehyde moiety.

Table 1: Potential Protein-Ligand Interactions for this compound Derivatives

| Structural Moiety | Potential Interacting Residues | Type of Interaction |

|---|---|---|

| Nitro Group | Arginine, Lysine, Histidine | Hydrogen Bonding, Electrostatic |

| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Furan Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Aldehyde Group | Lysine | Covalent (Schiff Base) |